Triafur

Description

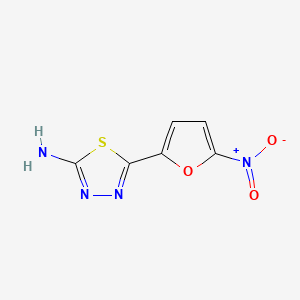

Structure

3D Structure

Properties

IUPAC Name |

5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZZHGJWUBJKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020059 | |

| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-68-5 | |

| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiafur | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furidazina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furidazina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JJ4COI21V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Triafur: Structure, Activity, and Proposed Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Triafur, with a focus on its chemical structure, biological activity, and a hypothesized mechanism of action. This document is intended for an audience with a strong background in chemistry and pharmacology.

Chemical Structure and Identification

This compound, systematically named 5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-amine, is a heterocyclic compound containing a nitrofuran and a thiadiazole moiety. These structural features are common in various pharmacologically active agents.

| Identifier | Value |

| Systematic Name | 5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-amine |

| Molecular Formula | C₆H₄N₄O₃S |

| Molecular Weight | 212.19 g/mol |

| CAS Number | 712-68-5 |

| SMILES | c1cc(--INVALID-LINK--[O-])oc1-c2nnc(N)s2 |

| InChI Key | SXZZHGJWUBJKHH-UHFFFAOYSA-N |

Biological Activity and Therapeutic Potential

The primary biological activity reported for this compound and its derivatives is as an anti-leishmanial agent. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several studies have demonstrated the in vitro efficacy of this compound analogs against Leishmania major, the causative agent of cutaneous leishmaniasis.[1][2] The core structure of this compound, combining the 5-nitrofuran group with the 1,3,4-thiadiazole ring, is crucial for its anti-parasitic properties.

Quantitative Data: Anti-leishmanial Activity of this compound Derivatives

The following table summarizes the in vitro anti-leishmanial activity of various derivatives of this compound against the promastigote form of Leishmania major. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical function.

| Compound ID | R Group (Substitution on the 2-amino group) | IC50 (µM) vs. L. major promastigotes | Reference |

| 6a | -CH₂-C₆H₅ (Benzoyl) | >100 | [1] |

| 6b | -CH₂-C₆H₄-NO₂ (3-Nitrobenzoyl) | 98 | [1] |

| 6c | -CH₂-C₆H₄-NO₂ (4-Nitrobenzoyl) | 95 | [1] |

| 6d | -CH₂-C₆H₄-OCH₃ (4-Methoxybenzoyl) | 94 | [1] |

| 6e | -CH₂-C₆H₄-CH₃ (4-Methylbenzoyl) | 77.6 | [1] |

| 19 | -CH₂CH₂CH₂OH (Hydroxypropyl) | 3 | [3] |

| 20 | -CH₂CH₂OCH₃ (Methoxypropyl) | 3 | [3] |

| II | 2-thio-4-nitrobenzylideneamine | 44.4 (after 24h) | [4] |

| Glucantime | (Reference Drug) | ~68,440 | [3] |

Hypothesized Mechanism of Action

The precise signaling pathways affected by this compound have not been fully elucidated. However, based on the well-documented mechanism of other nitrofuran-based drugs, a probable mechanism of action can be proposed. Nitrofurans are prodrugs that require enzymatic reduction of the nitro group to exert their antimicrobial effects. This reduction is typically carried out by nitroreductases present in susceptible pathogens.

The proposed mechanism involves the following steps:

-

Uptake: this compound is taken up by the Leishmania parasite.

-

Reductive Activation: Inside the parasite, a type I nitroreductase (NTR) reduces the 5-nitro group of the furan ring. This is a crucial activation step.

-

Generation of Reactive Intermediates: The reduction process generates highly reactive cytotoxic metabolites, such as nitroso and hydroxylamine derivatives, as well as reactive oxygen species (ROS).

-

Macromolecular Damage: These reactive intermediates can cause extensive damage to various cellular macromolecules, including DNA, RNA, and proteins, leading to parasite death.

This multi-targeted mechanism is advantageous as it may reduce the likelihood of the development of drug resistance.

Experimental Protocols

This section outlines the general methodologies employed in the synthesis and in vitro evaluation of this compound and its derivatives.

General Synthesis of this compound Derivatives

The synthesis of 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole (this compound) and its derivatives typically follows a multi-step process:

-

Thiosemicarbazone Formation: 5-nitro-2-furaldehyde is reacted with thiosemicarbazide in an acidic ethanol solution to form 5-nitro-2-furaldehyde thiosemicarbazone.

-

Oxidative Cyclization: The resulting thiosemicarbazone undergoes oxidative cyclization to form the 1,3,4-thiadiazole ring. This is often achieved using an oxidizing agent like ferric ammonium sulfate.

-

Derivatization (Optional): For derivatives with substitutions on the 2-amino group, further reactions are carried out. For example, reaction with various benzoyl chlorides in the presence of a base can yield N-benzoyl derivatives.

Characterization: The synthesized compounds are typically characterized using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm their structures.

In Vitro Anti-leishmanial Activity Assay (Promastigote Stage)

This protocol is used to determine the IC50 of the compounds against the extracellular, motile promastigote form of Leishmania.

-

Parasite Culture: Leishmania major promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 24-26°C.

-

Assay Preparation: In a 96-well plate, promastigotes in the logarithmic growth phase are seeded at a density of approximately 1 x 10⁶ cells/mL.

-

Compound Addition: The test compounds (dissolved in a suitable solvent like DMSO) are added to the wells in a series of dilutions. Control wells containing the solvent and a reference drug (e.g., Glucantime) are also included.

-

Incubation: The plates are incubated at 24-26°C for 48-72 hours.

-

Viability Assessment: Parasite viability is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.

-

IC50 Calculation: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

In Vitro Anti-leishmanial Activity Assay (Amastigote Stage)

This protocol assesses the activity of the compounds against the intracellular, non-motile amastigote form of Leishmania, which is the clinically relevant stage.

-

Macrophage Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured in a suitable medium (e.g., RPMI-1640) with FBS at 37°C in a 5% CO₂ atmosphere.

-

Infection of Macrophages: Macrophages are seeded in a multi-well plate and infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Compound Treatment: After infection, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

-

Incubation: The plates are incubated for a further 48-72 hours.

-

Quantification of Infection: The number of amastigotes per macrophage is determined, typically by Giemsa staining and microscopic examination.

-

IC50 Calculation: The percentage of infection reduction is calculated, and the IC50 is determined.

Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., the same macrophage line used in the amastigote assay) is determined.

-

Cell Culture: Macrophages are seeded in a 96-well plate.

-

Compound Addition: The compounds are added at various concentrations.

-

Incubation: The plate is incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours.

-

Viability Assessment: Cell viability is determined using an assay such as MTT.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over the host cells.

References

- 1. Synthesis and Leishmanicidal Activity of 1-[5-(5-Nitrofuran-2-yl)-1, 3, 4-Thiadiazole-2-yl]-4-BenzoylePiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-leishmanial activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.mui.ac.ir [eprints.mui.ac.ir]

In Vitro Mechanism of Action of Triafur: An In-Depth Technical Guide

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Triafur's in vitro mechanism of action as an anticancer agent. While the compound, chemically known as 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine and also referred to as furidiazine, has been noted for its antimicrobial and potential antiviral properties, its role and specific molecular actions in the context of cancer remain largely unexplored in publicly accessible research.

This technical guide aims to provide a thorough overview based on the available information. However, it is crucial for the reader to understand that the core requirements of this guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways related to this compound's anticancer activity—cannot be fulfilled due to the absence of such specific data in the scientific literature.

Chemical Identity and Background

This compound is a heterocyclic compound belonging to the nitrofuran and thiadiazole classes. Its chemical structure and basic information are summarized in the table below.

| Identifier | Value |

| Systematic Name | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine |

| Synonyms | This compound, furidiazine |

| CAS Number | 712-68-5 |

| Molecular Formula | C₆H₄N₄O₃S |

| Molecular Weight | 212.19 g/mol |

Historically, this compound has been mentioned in the context of its antimicrobial applications. However, a notable aspect of its toxicological profile is its classification as a potential carcinogen based on animal studies, which contrasts with the objective of investigating it as an anticancer therapeutic.

Preclinical In Vitro Anticancer Studies: A Notable Absence of Data

A rigorous search of scientific databases and literature archives has yielded no specific studies detailing the in vitro mechanism of action of this compound on cancer cells. Consequently, there is no quantitative data, such as IC50 values against various cancer cell lines, to present in a structured table. Furthermore, the absence of such studies means there are no established experimental protocols for assessing its anticancer effects.

While the broader chemical class of 1,3,4-thiadiazole derivatives has been a subject of interest in oncology research, with some analogues demonstrating activities such as the induction of apoptosis and cell cycle arrest, these findings are not directly attributable to this compound. The specific molecular targets and signaling pathways modulated by this compound in cancer cells have not been elucidated.

General Mechanisms of Related Compound Classes (for Context)

To provide a theoretical framework, it is worth noting the general mechanisms through which other nitrofuran and thiadiazole derivatives exert their biological effects. It is important to reiterate that the following descriptions are not based on studies of this compound itself and are purely for contextual understanding.

Potential Mechanisms of Nitrofuran Derivatives

Some nitrofuran compounds are known to undergo enzymatic reduction within cells, leading to the formation of reactive intermediates. These intermediates can induce cellular damage through various mechanisms, including:

-

DNA Damage: The reactive species can interact with DNA, causing strand breaks and adducts, which can trigger cell cycle arrest and apoptosis.

-

Inhibition of Macromolecule Synthesis: Interference with the synthesis of DNA, RNA, and proteins is a common mechanism for antimicrobial nitrofurans, and a similar mode of action could theoretically be explored in cancer cells.

Potential Mechanisms of Thiadiazole Derivatives

Thiadiazole-containing compounds have been investigated for a range of pharmacological activities. In the context of cancer, some derivatives have been shown to:

-

Induce Apoptosis: Activation of intrinsic or extrinsic apoptotic pathways, often involving the modulation of Bcl-2 family proteins and caspase activation.

-

Cause Cell Cycle Arrest: Inhibition of cell cycle progression at various checkpoints (e.g., G1/S or G2/M) by affecting the expression or activity of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibit Signaling Pathways: Some thiadiazole derivatives have been found to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Experimental Protocols: A General Framework

In the absence of specific protocols for this compound, this section provides a general outline of standard in vitro assays that would be necessary to elucidate its mechanism of action as an anticancer agent. These protocols are standard in the field of cancer drug discovery.

Cytotoxicity Assays

-

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Methodology (Example: MTT Assay):

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using dose-response curve analysis.

-

Apoptosis Assays

-

Objective: To determine if this compound induces programmed cell death (apoptosis).

-

Methodology (Example: Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound at concentrations around its IC50 value for a defined period.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Methodology (Example: Propidium Iodide Staining and Flow Cytometry):

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells, fix them in cold ethanol, and treat them with RNase.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Signaling Pathways and Visualizations: A Hypothetical Representation

As there is no experimental data on the signaling pathways affected by this compound in cancer cells, it is not possible to generate accurate diagrams. However, for illustrative purposes, a hypothetical workflow for investigating such pathways is presented below.

Caption: A generalized experimental workflow for elucidating the in vitro mechanism of action of a novel anticancer compound.

Conclusion

The Discovery and Synthesis of Triafur: A Covalent KRAS G12C Inhibitor

DISCLAIMER: The compound "Triafur" is a hypothetical name used for the purpose of this technical guide. The data, synthesis, and mechanisms described herein are based on the publicly available information for the KRAS G12C inhibitor, Adagrasib (MRTX849), and are intended to serve as a representative example for a novel therapeutic agent.

Introduction

Mutations in the KRAS gene are among the most common drivers of human cancers. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of a well-defined allosteric binding pocket. The discovery of a glycine-to-cysteine mutation at codon 12 (G12C) in a subset of KRAS-driven tumors presented a unique therapeutic opportunity. The cysteine residue in the mutant protein provides a handle for targeted covalent inhibition. This guide details the discovery, synthesis, and mechanism of action of this compound, a novel, potent, and selective covalent inhibitor of KRAS G12C.

Discovery of this compound

The development of this compound was initiated through a structure-based drug design and optimization program. A high-throughput screening campaign identified a series of compounds with a reactive acrylamide warhead capable of covalently modifying the Cys12 residue of KRAS G12C. The initial lead compounds showed modest potency and poor pharmacokinetic properties. A subsequent medicinal chemistry effort focused on optimizing the core scaffold to improve binding affinity to the switch-II pocket of the inactive, GDP-bound state of KRAS G12C. This led to the identification of this compound, which demonstrated high potency, selectivity, and favorable drug-like properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a substituted quinazoline core followed by the addition of a piperazine side chain and the acrylamide warhead.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of the Quinazoline Core. 2-fluoro-4-iodoaniline is reacted with 6-chloro-2-methyl-4-oxo-4H-benzo[d]oxazine-8-carbonitrile in the presence of a palladium catalyst to form the quinazoline core. The reaction is carried out in a suitable solvent such as dioxane at elevated temperatures.

-

Step 2: Introduction of the Piperazine Moiety. The resulting quinazoline intermediate is then subjected to a nucleophilic aromatic substitution reaction with a protected piperazine derivative. This reaction is typically performed in a polar aprotic solvent like DMSO in the presence of a base such as potassium carbonate.

-

Step 3: Deprotection and Acrylamide Coupling. The protecting group on the piperazine is removed under acidic conditions. The deprotected piperazine is then coupled with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine to yield the final product, this compound.

-

Purification. The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a white solid.

Mechanism of Action

This compound is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS G12C protein. It binds to the inactive, GDP-bound state of KRAS G12C, forming an irreversible covalent bond with the thiol group of Cys12. This locks the protein in its inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting the MAPK signaling pathway.

Preliminary Studies on the Biological Activity of Triafur: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Triafur, also known as Furidiazine, is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of derivatives. Its chemical name is 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole, and it is identified by the CAS number 712-68-5. Preliminary research has highlighted the potential of this compound as a biologically active agent, with investigations primarily focused on its antimicrobial and antiviral properties. This technical guide synthesizes the available preliminary data on this compound's biological activity, providing an in-depth look at its mechanism of action, supported by computational and limited experimental findings.

Antiviral Activity of this compound

Recent scientific interest in this compound has been significantly driven by the search for effective antiviral agents, particularly against SARS-CoV-2, the virus responsible for COVID-19.

Mechanism of Action: Targeting the SARS-CoV-2 Main Protease

Computational studies have been instrumental in elucidating a potential mechanism for this compound's antiviral activity. In silico molecular docking simulations have suggested that this compound can effectively bind to the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus.[1] The main protease is a crucial enzyme for viral replication, as it cleaves viral polyproteins into functional non-structural proteins. Inhibition of this enzyme is a key strategy in the development of antiviral therapies.

The binding affinity of this compound to the SARS-CoV-2 main protease has been computationally estimated, with a reported binding energy score of -6.1 Kcal/mol.[2] This strong interaction suggests that this compound may act as an inhibitor of this critical viral enzyme, thereby disrupting the viral life cycle.[1]

Below is a conceptual signaling pathway illustrating the proposed inhibitory action of this compound on the SARS-CoV-2 replication cycle.

Antimicrobial Activity of this compound

In addition to its potential antiviral effects, this compound has been investigated for its antimicrobial properties.

Bacteriostatic and Fungistatic Properties

The following workflow outlines a general experimental process for evaluating the antimicrobial activity of a compound like this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the nature of the reported activities, the following methodologies would be appropriate for further investigation.

In Silico Molecular Docking of this compound against SARS-CoV-2 Main Protease

-

Objective: To predict the binding affinity and interaction mode of this compound with the active site of SARS-CoV-2 Mpro.

-

Protocol:

-

Protein Preparation: Obtain the 3D crystal structure of SARS-CoV-2 Mpro (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.

-

Docking Simulation: Use a molecular docking software (e.g., AutoDock, Glide) to dock this compound into the active site of Mpro. Define the grid box to encompass the active site.

-

Analysis: Analyze the docking poses based on the binding energy scores and visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without this compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of this compound in which no turbidity (growth) is observed.

-

Quantitative Data Summary

As of the current literature review, specific quantitative experimental data for this compound's biological activity is limited. The following table summarizes the available computational data.

| Target | Assay Type | Parameter | Value | Reference |

| SARS-CoV-2 Main Protease | Molecular Docking | Binding Energy | -6.1 Kcal/mol | [2] |

Conclusion

Preliminary studies, primarily computational, suggest that this compound holds promise as a potential antiviral agent by targeting the main protease of SARS-CoV-2. Additionally, historical data indicates its utility as a bacteriostatic and fungistatic agent. However, a significant gap exists in the form of robust, quantitative experimental data from in vitro and in vivo studies. To fully elucidate the therapeutic potential of this compound, further research is imperative to generate comprehensive data on its efficacy, mechanism of action, and safety profile. This includes conducting enzymatic assays to confirm the inhibition of viral proteases and extensive antimicrobial susceptibility testing to determine its spectrum of activity.

References

An In-Depth Technical Guide to the Solubility and Stability of Trifluridine and Tegafur

An introductory note on the nomenclature: The term "Triafur" is not commonly associated with a specific pharmaceutical compound. This guide focuses on two related and more widely recognized drugs, Trifluridine and Tegafur, which are plausible interpretations of the original query. Both are fluorinated pyrimidine derivatives used in cancer therapy.

This technical guide provides a comprehensive overview of the solubility and stability of Trifluridine and Tegafur, intended for researchers, scientists, and professionals in drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of experimental workflows.

Trifluridine

Trifluridine is an antiviral and antineoplastic agent. It is a nucleoside analogue that interferes with DNA synthesis.[1][2]

Solubility of Trifluridine

Trifluridine exhibits varied solubility in different solvents, a critical factor for its formulation and delivery.

Table 1: Solubility of Trifluridine

| Solvent | Solubility | Reference |

| Water | 6.69 mg/mL | [3] |

| Water | ~14 mg/mL | [4] |

| Water | 20 mg/mL | [2] |

| Water | 29 mg/mL | [5] |

| DMSO | ≥ 60 mg/mL | [2] |

| DMSO | 59 mg/mL | [5] |

| DMSO | Up to 25 mg/mL | [4] |

| Ethanol | 30 mg/mL | [5] |

| Methanol | Freely Soluble | [1] |

| Acetone | Freely Soluble | [1] |

| Isopropyl Alcohol | Sparingly Soluble | [1] |

| Acetonitrile | Sparingly Soluble | [1] |

| Diethyl Ether | Slightly Soluble | [1] |

Stability of Trifluridine

The stability of Trifluridine is crucial for its storage and therapeutic efficacy.

Table 2: Stability of Trifluridine

| Condition | Stability Data | Reference |

| Solid State (as supplied) | Stable for 1 year from date of purchase. | [4] |

| Solutions in DMSO or distilled water | May be stored at -20°C for up to 1 month. | [4] |

| Ophthalmic Solution (1%) | Should be stored at 2°C to 8°C and protected from light. | [6] |

| Ophthalmic Solution | Stable for 24 months if kept refrigerated. | |

| Ophthalmic Solution at 25°C (Room Temperature) | 10% loss of drug in 8 weeks. |

Experimental Protocols

1.3.1. Solubility Testing Workflow

A general workflow for determining the solubility of a compound like Trifluridine involves the following steps:

Caption: General workflow for solubility determination.

1.3.2. Stability Testing Workflow

A typical stability study for a pharmaceutical compound such as Trifluridine would follow this process:

Caption: Workflow for a pharmaceutical stability study.

Tegafur

Tegafur is a prodrug of 5-fluorouracil (5-FU), used as an oral chemotherapeutic agent.[7][8]

Solubility of Tegafur

The solubility of Tegafur is a key parameter for its oral bioavailability and formulation.

Table 3: Solubility of Tegafur

| Solvent | Solubility | Reference |

| Water | ~8 mg/mL | [7][9] |

| Water | 29.9 µg/mL (at pH 7.4) | [10] |

| DMSO | >50 mg/mL | [8] |

| DMSO | 40 mg/mL | [11] |

| DMSO | Soluble | [7] |

| Ethanol | ~7 mg/mL | [7][9] |

Stability of Tegafur

Tegafur's stability is important for its shelf-life and in-vivo conversion to 5-FU.

Table 4: Stability of Tegafur

| Condition | Stability Data | Reference |

| Solid State | ≥4 years at -20°C | [7] |

| Aqueous Solution | Not recommended to store for more than one day. | [7] |

Experimental Protocols

The experimental workflows for determining the solubility and stability of Tegafur are analogous to those described for Trifluridine. The specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), would be adapted for the specific properties of Tegafur.

2.3.1. Signaling Pathway of Tegafur's Action

Tegafur is a prodrug that is converted to the active drug 5-fluorouracil (5-FU). 5-FU then exerts its anticancer effects by inhibiting thymidylate synthase.

Caption: Metabolic activation and mechanism of action of Tegafur.

Conclusion

This guide provides a summary of the available solubility and stability data for Trifluridine and Tegafur, along with generalized experimental workflows. For researchers and drug development professionals, this information serves as a foundational resource for formulation development, stability studies, and analytical method development for these important therapeutic agents. It is recommended to consult specific pharmacopeial monographs and regulatory guidelines for detailed testing requirements.

References

- 1. Trifluridine - Wikipedia [en.wikipedia.org]

- 2. abmole.com [abmole.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Trifluridine | 70-00-8 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Articles [globalrx.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Tegafur = 98 HPLC, powder 17902-23-7 [sigmaaldrich.com]

- 9. Tegafur | CAS 17902-23-7 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Tegafur | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

In Silico Prediction of Molecular Targets for Novel Chemical Entities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Traditional experimental approaches for target deconvolution can be resource-intensive and time-consuming. In silico, or computational, methods offer a powerful and increasingly reliable alternative for predicting the biological targets of novel chemical compounds. This guide provides an in-depth overview of the core principles and methodologies for the in silico prediction of drug targets, using a hypothetical novel compound, "Triafur," as a case study to illustrate the workflow. We will cover key computational strategies, data integration, and the experimental protocols required for subsequent validation.

Introduction to In Silico Target Prediction

The central dogma of molecular pharmacology posits that drugs exert their effects by interacting with specific molecular targets within a biological system. Identifying these targets is paramount for understanding a drug's mechanism of action, predicting its efficacy and potential side effects, and enabling lead optimization. Computational approaches have revolutionized this process by leveraging vast biological and chemical datasets to predict potential drug-target interactions.[1][2]

The primary in silico strategies for target prediction can be broadly categorized into two classes:

-

Ligand-Based Methods: These approaches are predicated on the principle that structurally similar molecules are likely to have similar biological activities.[3][4] They involve comparing the query compound to databases of known bioactive molecules.

-

Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, these methods can be employed to predict the binding affinity and mode of interaction of a ligand.[5][6]

A comprehensive in silico target prediction workflow often integrates both ligand- and structure-based approaches, along with systems-level analyses, to generate a high-confidence list of putative targets.

The In Silico Target Prediction Workflow: A Case Study with "this compound"

Let us consider a hypothetical novel compound, "this compound," for which we want to identify potential molecular targets. The following workflow outlines the key steps in this process.

Compound Preparation and Representation

The first step is to obtain a computer-readable representation of the this compound molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES) string.

Table 1: Input Data for this compound

| Parameter | Value |

| Compound Name | This compound |

| SMILES String | O=C(NC1=CC=C(C=C1)C(F)(F)F)C2=CC=C(N3N=CN=C3)C=C2 |

| Molecular Weight | 374.28 g/mol |

| LogP | 3.5 |

Ligand-Based Target Prediction

Ligand-based methods are particularly useful when there is no prior knowledge of the compound's targets.

This technique involves searching large chemical databases (e.g., PubChem, ChEMBL, DrugBank) for compounds that are structurally similar to this compound. The underlying assumption is that these similar compounds may share one or more molecular targets.

Experimental Protocol: 2D Chemical Similarity Search

-

Input: The SMILES string of this compound.

-

Database: Select a comprehensive chemical database such as ChEMBL.

-

Algorithm: Employ a 2D fingerprinting algorithm, such as Morgan fingerprints (similar to ECFP4), to encode the structural features of this compound and the database compounds into binary vectors.

-

Similarity Metric: Use the Tanimoto coefficient to quantify the similarity between the fingerprint of this compound and each compound in the database.

-

Threshold: Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to retrieve the most structurally similar compounds.

-

Target Annotation: The known biological targets of the retrieved similar compounds are then considered as potential targets for this compound.

Table 2: Putative Targets for this compound from Chemical Similarity Search

| Similar Compound (Tanimoto Score) | Known Target(s) |

| Compound A (0.92) | Cyclooxygenase-2 (COX-2) |

| Compound B (0.88) | Mitogen-activated protein kinase 14 (p38α) |

| Compound C (0.86) | Carbonic anhydrase II |

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated and used to screen for other molecules, like this compound, that fit the model.

Structure-Based Target Prediction

Structure-based methods are employed when the 3D structures of potential protein targets are available.

Inverse docking, also known as reverse docking, involves docking a single ligand (this compound) against a large library of protein structures.[6] This approach can identify proteins that are predicted to bind to the ligand with high affinity.

Experimental Protocol: Inverse Docking

-

Ligand Preparation: Generate a 3D conformation of this compound and assign partial charges.

-

Target Database: Utilize a database of druggable protein binding sites, such as the sc-PDB.

-

Docking Software: Employ a docking program like AutoDock Vina or Glide.

-

Scoring Function: The software will systematically evaluate different binding poses of this compound in each protein's binding site and calculate a binding score (e.g., kcal/mol) for the most favorable pose.

-

Ranking: Rank the proteins based on their predicted binding affinity for this compound.

Table 3: Top-Ranked Putative Targets for this compound from Inverse Docking

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| p38 alpha mitogen-activated protein kinase | 1A9U | -9.8 |

| Vascular endothelial growth factor receptor 2 | 1YWN | -9.5 |

| c-Jun N-terminal kinase 1 | 2G01 | -9.2 |

Systems-Based Approaches

These methods consider the broader biological context by analyzing how a compound might affect biological pathways or interaction networks.

Network pharmacology constructs and analyzes networks of drug-target-disease interactions to identify key proteins and pathways that may be modulated by a drug.[1]

Experimental Protocol: Network Pharmacology Analysis

-

Target Prediction: Use the putative targets identified from ligand- and structure-based methods as input.

-

Network Construction: Utilize databases such as STRING or BioGRID to construct a protein-protein interaction (PPI) network around the predicted targets.

-

Network Analysis: Employ tools like Cytoscape to analyze the network topology and identify highly connected "hub" proteins, which may represent key regulatory nodes affected by this compound.

Visualization of Workflows and Pathways

In Silico Target Prediction Workflow

References

- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

Triafur: A Technical Overview of its Molecular Characteristics and Antimicrobial Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activity of Triafur, a nitrofuran antimicrobial agent. The information is compiled to support research and development efforts in the field of infectious diseases.

Core Molecular and Physical Data

This compound, also known as Furidiazina or by its chemical name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole, possesses the following key characteristics[1]:

| Property | Value |

| Molecular Formula | C6H4N4O3S |

| Molecular Weight | 212.19 g/mol |

| CAS Registry Number | 712-68-5 |

| Percent Composition | C 33.96%, H 1.90%, N 26.40%, O 22.62%, S 15.11% |

| Physical Appearance | Yellow crystals |

| Melting Point | 280°C |

Antimicrobial Mechanism of Action

This compound belongs to the nitrofuran class of antibiotics. Its mechanism of action is not targeted at a single cellular process but rather involves a multi-faceted attack on bacterial cells following intracellular activation. The core of its antimicrobial activity lies in the reduction of its nitro group by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[2][3] These intermediates then indiscriminately damage a variety of crucial cellular components[2][3][4]:

-

DNA Damage: The reactive metabolites can cause strand breakage and other lesions in bacterial DNA, thereby inhibiting DNA replication and repair mechanisms.[2][3]

-

Inhibition of Protein Synthesis: The intermediates can react with ribosomal proteins, disrupting their structure and function, which in turn inhibits protein synthesis.[2][3]

-

Metabolic Pathway Disruption: Key enzymatic processes, including those involved in the citric acid cycle, are inhibited by the reactive intermediates.[4]

This broad-based mechanism of action is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

Visualizing the Antimicrobial Signaling Pathway

The following diagram illustrates the intracellular activation and subsequent multi-target action of this compound within a bacterial cell.

Experimental Protocols

While specific, detailed experimental protocols for this compound were not found in the available literature, its antimicrobial activity can be assessed using standard microbiological methods such as the Kirby-Bauer disk diffusion test or broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

General Protocol for Kirby-Bauer Disk Diffusion Susceptibility Test:

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., matching a 0.5 McFarland turbidity standard) is prepared in a sterile broth.

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth.

-

Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of this compound are placed on the surface of the inoculated agar plate using sterile forceps. A control disk without the antimicrobial agent should also be included.

-

Incubation: The plates are inverted and incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacterium being tested.

-

Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. The size of this zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

References

- 1. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Triafur's Therapeutic Potential: A Technical Guide

Disclaimer: Information on a specific therapeutic agent named "Triafur" is not publicly available in scientific literature. This technical guide has been generated based on early-stage research principles for fluoropyrimidine analogues, a class of anti-cancer drugs. The data and experimental details provided are representative examples derived from research on similar compounds, such as 5-Fluorouracil (5-FU) and its derivatives, to illustrate the requested format and content for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a novel synthetic fluoropyrimidine analogue currently under investigation for its potential as a chemotherapeutic agent. Like other drugs in its class, this compound is designed to interfere with nucleic acid synthesis, thereby selectively targeting rapidly proliferating cancer cells. This document outlines the foundational preclinical data on this compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate these findings.

Mechanism of Action

This compound is a prodrug that is metabolized within the cell to its active form, which then exerts its cytotoxic effects through two primary mechanisms. Firstly, its metabolite inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1][2][3][4] Depletion of the thymidine pool leads to the inhibition of DNA replication and repair, ultimately triggering cell death. Secondly, this compound's metabolites can be incorporated into both DNA and RNA, leading to DNA dysfunction and interference with RNA processing and protein synthesis.[3][4][5]

Signaling Pathway

In Vitro Studies

Cell Viability Assays

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous drug exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colorectal Carcinoma | 5.2 ± 0.6 |

| MCF-7 | Breast Adenocarcinoma | 8.9 ± 1.1 |

| A549 | Lung Carcinoma | 12.5 ± 1.8 |

| PANC-1 | Pancreatic Carcinoma | 7.3 ± 0.9 |

Experimental Protocol: Cell Viability (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) or a vehicle control (DMSO).

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies

Xenograft Mouse Model

The anti-tumor efficacy of this compound was assessed in a xenograft model using immunodeficient mice bearing HT-29 colorectal tumors.

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Intraperitoneal (IP) | 0 |

| This compound | 20 | Intraperitoneal (IP) | 58 |

| This compound | 40 | Intraperitoneal (IP) | 75 |

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: 5 x 10^6 HT-29 cells are subcutaneously injected into the flank of female athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.

-

Randomization: Mice are randomized into treatment and control groups.

-

Treatment Administration: this compound is administered intraperitoneally daily for 14 days. The vehicle control group receives an equivalent volume of the vehicle.

-

Tumor Measurement: Tumor volume is measured every two days using calipers (Volume = 0.5 x length x width²).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow

References

An In-depth Technical Guide to the Novel Molecule: Triafur

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Triafur, a novel investigational molecule with significant potential in oncology. This compound is a synthetic nucleoside analog designed for high-potency inhibition of a key enzyme in DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide details the molecule's chemical properties, proposed mechanism of action, synthesis, and preclinical data, offering a foundational resource for researchers and drug development professionals.

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of oncological research. Nucleoside analogs have long been a successful class of chemotherapeutic agents, acting by interfering with DNA and RNA synthesis. This compound emerges from this class with a unique structural modification—a trifluoromethyl group on a furanose-like scaffold—designed to enhance its binding affinity and metabolic stability. This document outlines the foundational scientific and technical information regarding this compound.

Chemical Properties and Synthesis

This compound is a fluorinated pyrimidine analog. Its systematic name is 5-trifluoromethyl-2'-deoxy-α,α,α-trifluorothymidine. The presence of the trifluoromethyl group at the 5-position of the pyrimidine ring is critical for its biological activity.

Chemical Structure

Molecular Formula: C10H11F6N2O4 Molecular Weight: 353.20 g/mol

Proposed Synthesis

The synthesis of this compound is a multi-step process starting from commercially available precursors. A generalized synthetic scheme is presented below.

Caption: Proposed synthetic pathway for the this compound molecule.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Triafur (Tris(2-chloroethyl)amine)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Triafur, also known as Tris(2-chloroethyl)amine, is a nitrogen mustard and a potent alkylating agent. It is classified as a hazardous substance and should be handled only by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls. This document is intended for informational purposes for research and development and does not endorse its use outside of legitimate, controlled, and safe laboratory settings.

Introduction

Tris(2-chloroethyl)amine, referred to in this document as this compound, is a trifunctional alkylating agent belonging to the nitrogen mustard family. Its high reactivity towards nucleophilic biomolecules, particularly DNA, forms the basis of its cytotoxic and potential antitumor activities. This document provides detailed protocols for the laboratory-scale synthesis of this compound hydrochloride from triethanolamine, summarizes key quantitative data, and illustrates its mechanism of action and synthetic workflow.

Quantitative Data Summary

The synthesis of this compound hydrochloride can be achieved through various methods, with the chlorination of triethanolamine being the most common route. The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product.

| Parameter | Method 1: Thionyl Chloride | Method 2: Hydrogen Chloride with Lewis Acid Catalyst |

| Starting Material | Triethanolamine | Triethanolamine |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Hydrogen chloride (HCl) gas |

| Catalyst | Dimethylformamide (DMF) | Lewis acids (e.g., aluminum sulfate, copper sulfate, zinc sulfate) |

| Solvent | Dichloroethane or neat | Neat |

| Reaction Temperature | 70°C (reflux) | 150-170°C |

| Reaction Time | 4-8 hours | Not specified in detail |

| Yield | Quantitative | High |

| Product | Tris(2-chloroethyl)amine hydrochloride | Tris(2-chloroethyl)amine hydrochloride |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound hydrochloride.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from established laboratory procedures for the synthesis of Tris(2-chloroethyl)amine hydrochloride.

Materials:

-

Triethanolamine (1.0 eq)

-

Thionyl chloride (3.0-3.5 eq)

-

Dimethylformamide (DMF, catalytic amount) or Dichloroethane (solvent)

-

Methanol (for quenching)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer in a fume hood.

-

To the flask, add triethanolamine and DMF (if used as a catalyst) or dichloroethane as a solvent.[1]

-

Begin stirring the mixture and slowly add thionyl chloride dropwise through the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux at 70°C for 6-8 hours.[1]

-

Upon completion of the reaction (monitored by TLC or other appropriate methods), cool the mixture to room temperature.

-

Carefully quench the excess thionyl chloride by the slow addition of methanol. This should be done in the fume hood as it will generate HCl and SO₂ gases.

-

Remove the solvent under reduced pressure to obtain the crude Tris(2-chloroethyl)amine hydrochloride as a solid.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Method 2: Synthesis using Hydrogen Chloride

This method provides an alternative to thionyl chloride, utilizing hydrogen chloride gas and a Lewis acid catalyst.

Materials:

-

Triethanolamine

-

Hydrogen chloride (gas)

-

Lewis acid catalyst (e.g., aluminum sulfate)

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Heating mantle

-

Absorption trap for HCl gas (e.g., sodium hydroxide solution)

Procedure:

-

Place triethanolamine in a three-necked flask equipped with a stirrer, a gas inlet tube, and an outlet connected to an acid trap.

-

At room temperature, bubble hydrogen chloride gas through the stirred triethanolamine until the pH of the mixture is acidic (around 2-3).

-

Add the Lewis acid catalyst (e.g., aluminum sulfate) to the reaction mixture.

-

Heat the mixture to 150-170°C while continuing to pass hydrogen chloride gas through it.

-

The reaction progress can be monitored by analyzing aliquots.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The resulting product is Tris(2-chloroethyl)amine hydrochloride. Further purification may be required.

Visualizations

Signaling Pathway: DNA Alkylation by this compound

This compound is a classic alkylating agent. Its cytotoxicity stems from its ability to form covalent bonds with nucleophilic groups in cellular macromolecules, most importantly the N7 position of guanine in DNA. This leads to the formation of DNA adducts, interstrand cross-links, and ultimately triggers apoptosis or cell death.

Caption: Mechanism of DNA alkylation by this compound.

Experimental Workflow: Synthesis of this compound Hydrochloride

The following diagram outlines the general workflow for the synthesis of this compound hydrochloride using the thionyl chloride method.

Caption: Workflow for this compound Hydrochloride Synthesis.

References

Application Notes and Protocols for Dissolving Tegafur in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Tegafur, a prodrug of the antineoplastic agent 5-fluorouracil (5-FU), for use in in vitro cell culture experiments. Accurate preparation of Tegafur solutions is critical for obtaining reliable and reproducible experimental results.

Product Information

Compound: Tegafur (also known as Ftorafur) Molecular Formula: C₈H₉FN₂O₃ Molecular Weight: 200.17 g/mol Appearance: White to off-white powder

Solubility and Storage

Proper storage and handling of Tegafur are essential to maintain its stability and activity.

| Parameter | Recommendation |

| Storage Temperature | Room temperature |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) |

| Solubility in DMSO | >20 mg/mL |

| Stock Solution Storage | -20°C for long-term storage |

Note: It is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure accuracy. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

Preparation of Tegafur Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of Tegafur in DMSO.

Materials:

-

Tegafur powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing Tegafur: Carefully weigh out 20.02 mg of Tegafur powder using a calibrated analytical balance.

-

Dissolution: Add the weighed Tegafur powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution until the Tegafur is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: While DMSO is a potent solvent, for cell culture applications, filtering the stock solution through a 0.22 µm syringe filter can be an additional precautionary step, though often not necessary for high-concentration DMSO stocks.

-

Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions

This protocol outlines the dilution of the Tegafur stock solution to a final working concentration in cell culture medium. The final concentration will depend on the specific cell line and experimental design.

Materials:

-

100 mM Tegafur stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile conical tubes or multi-well plates

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 100 mM Tegafur stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accurate final concentrations, it is good practice to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 100 mM stock 1:100 in sterile cell culture medium or phosphate-buffered saline (PBS).

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of medium, add 1 µL of the 100 mM stock solution.

-

Mixing: Gently mix the medium containing Tegafur by pipetting up and down or by swirling the flask/plate.

-

DMSO Concentration Control: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (cells treated with medium containing the same final concentration of DMSO without Tegafur) is included in your experimental setup.

Experimental Workflow

Standard Operating Procedure for Triacetyluridine (PN401) Administration in Conjunction with 5-Fluorouracil (5-FU) in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed standard operating procedure for the administration of Triacetyluridine (PN401), a prodrug of uridine, when used as a rescue agent with the chemotherapeutic drug 5-Fluorouracil (5-FU) in murine models. The primary application of this combination is to mitigate 5-FU-induced toxicity, allowing for higher, more effective doses of the anti-cancer agent.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the co-administration of 5-FU and PN401 in mice.

Table 1: Maximum Tolerated Dose (MTD) of 5-FU with and without PN401

| Treatment Group | Maximum Tolerated Dose (mg/kg/week) | Animal Model |

| 5-FU Alone | 100 | Female BALB/c mice with Colon 26 adenocarcinoma |

| 5-FU + PN401 | 200 | Female BALB/c mice with Colon 26 adenocarcinoma |

This data demonstrates that the co-administration of PN401 can double the MTD of 5-FU in this model.[1]

Table 2: Antitumor Response of Escalating Doses of 5-FU with PN401 Rescue

| 5-FU Dose (mg/kg/week) | Complete Response (CR) | Partial Response (PR) | Animal Model |

| 100 | 0% | 0% | Female BALB/c mice with Colon 26 adenocarcinoma |

| 150 | 0% | 10% | Female BALB/c mice with Colon 26 adenocarcinoma |

| 175 | 40% | 60% | Female BALB/c mice with Colon 26 adenocarcinoma |

| 200 | 80% | 20% | Female BALB/c mice with Colon 26 adenocarcinoma |

A clear dose-response relationship is observed, with significant antitumor activity seen at 5-FU doses above 150 mg/kg/week, which are achievable with PN401 rescue.[1]

Table 3: Survival Outcome of PN401 Administration Following a Lethal 5-FU Dose

| Time of First PN401 Dose Post-5-FU | Survival Outcome |

| No PN401 | All mice died by day 12 |

| 2 hours | Highest proportion of survival at day 31 |

| 24 hours | Survived to day 31 |

| 48 hours | Survived to day 31 |

PN401 demonstrates a significant survival benefit, acting as an effective rescue agent even when administered up to 48 hours after a 5-FU overdose.[1]

Experimental Protocols

The following protocols are for the co-administration of 5-FU and PN401 in a murine tumor model to determine MTD and assess antitumor efficacy.

Materials:

-

Female BALB/c mice

-

Colon 26 adenocarcinoma cells

-

5-Fluorouracil (5-FU), injectable grade

-

PN401 (Triacetyluridine)

-

Appropriate vehicles for drug formulation (e.g., sterile saline)

-

Oral gavage needles

-

Syringes and needles for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously implant Colon 26 adenocarcinoma cells into the flank of female BALB/c mice.

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.

-

-

Animal Grouping and Randomization:

-

Randomly assign mice to treatment cohorts (e.g., vehicle control, 5-FU alone, 5-FU + PN401 at various dose levels). A typical group size is 8-10 mice.

-

-

Drug Preparation and Administration:

-

5-FU: Reconstitute 5-FU in sterile saline to the desired concentrations for injection. Administer via intraperitoneal (IP) injection once weekly.

-

PN401: Prepare PN401 for oral administration. The timing of PN401 administration is a critical experimental parameter. To determine the optimal rescue timing, different cohorts can receive the first dose of PN401 at 2, 24, or 48 hours following the 5-FU injection.[1]

-

-

Monitoring and Data Collection:

-

Toxicity: Monitor mice daily for clinical signs of toxicity, including weight loss, changes in posture, and activity level. Body weight should be recorded at least three times per week.

-

Tumor Growth: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume.

-

Survival: Record survival data for all groups.

-

-

Pharmacokinetic Analysis:

-

To understand the effect of dose on 5-FU exposure, blood samples can be collected at various time points after 5-FU administration.

-

Plasma concentrations of 5-FU can be determined using a validated analytical method (e.g., HPLC).

-

Pharmacokinetic analysis has shown that 5-FU exhibits nonlinearity as a function of the administered dose in mice.[1]

-

Visualizations

Caption: Experimental workflow for PN401 and 5-FU co-administration in mice.

Caption: Mechanism of PN401 rescue from 5-FU-induced toxicity.

References

Application Note: Quantification of Triafur in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Triafur in human plasma. The described protocol is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of this compound. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid and selective LC-MS/MS analysis. The assay has been validated for linearity, precision, and accuracy, demonstrating its suitability for high-throughput bioanalysis.

Introduction

This compound is a novel therapeutic agent under investigation for its potential pharmacological activities. To support its clinical development, a reliable method for its quantification in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be both rapid and robust, making it suitable for the analysis of large numbers of samples from preclinical and clinical studies.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard (IS), this compound-d4, from human plasma.

Materials:

-

Human plasma (K2-EDTA)

-

This compound certified reference standard

-

This compound-d4 (internal standard) certified reference standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Deionized water, 18 MΩ·cm or higher

-

1.5 mL polypropylene microcentrifuge tubes

-

Centrifuge capable of 14,000 x g

Procedure:

-

Spike 50 µL of human plasma with 5 µL of the internal standard working solution (100 ng/mL this compound-d4 in 50% MeOH).

-

Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography Conditions:

| Parameter | Condition |

| HPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |

| Cone Gas Flow | 150 L/hr (Nitrogen) |

| Collision Gas | Argon |

| MRM Transitions | Analyte |

Data Presentation

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 1 to 2000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting was used.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.005 |

| 5 | 0.024 |

| 20 | 0.101 |

| 50 | 0.253 |

| 100 | 0.508 |

| 500 | 2.54 |

| 1000 | 5.11 |

| 2000 | 10.21 |

| Correlation Coefficient (r²) | 0.9989 |

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated by analyzing replicate quality control (QC) samples at four different concentration levels.

Intra-Day Accuracy and Precision (n=6)

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| 3 (LQC) | 2.91 | 97.0 | 4.5 |

| 30 (LQC) | 31.2 | 104.0 | 3.1 |

| 300 (MQC) | 295.5 | 98.5 | 2.5 |

| 1500 (HQC) | 1545 | 103.0 | 1.8 |

Inter-Day Accuracy and Precision (3 days, n=18)

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| 3 (LQC) | 2.98 | 99.3 | 5.2 |

| 30 (LQC) | 30.9 | 103.0 | 4.2 |

| 300 (MQC) | 297.6 | 99.2 | 3.1 |

| 1500 (HQC) | 1530 | 102.0 | 2.4 |

Visualizations

Application Notes and Protocols: Triafur as a Fluorescent Probe in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triafur

This compound is a novel, synthetic fluorescent probe engineered for high-specificity and high-resolution imaging in cellular and tissue microscopy. Its unique molecular structure, incorporating a triazole-furan core, provides excellent photostability and a high quantum yield, making it a robust tool for a variety of fluorescence microscopy applications. This compound is designed to selectively accumulate in specific subcellular compartments, enabling detailed investigation of cellular morphology, organelle dynamics, and protein localization. Its bright fluorescence and resistance to photobleaching allow for long-term time-lapse imaging and quantitative analysis of cellular processes.

Key Applications

-

High-Resolution Cellular Imaging: this compound's spectral properties are well-suited for confocal, and super-resolution microscopy techniques, allowing for detailed visualization of subcellular structures.

-

Drug Discovery and Development: The probe can be utilized in high-content screening assays to assess the effects of drug candidates on cellular health and organelle function.

-